N,1-dimethylpyrazol-4-amine

CAS No.: 948572-94-9

Cat. No.: VC7927173

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948572-94-9 |

|---|---|

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | N,1-dimethylpyrazol-4-amine |

| Standard InChI | InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 |

| Standard InChI Key | VUVUCWXFEBDWEO-UHFFFAOYSA-N |

| SMILES | CNC1=CN(N=C1)C |

| Canonical SMILES | CNC1=CN(N=C1)C |

Introduction

Structural Elucidation and Molecular Identity

Core Chemical Structure

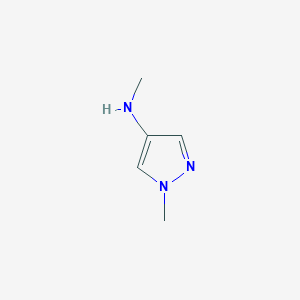

N,1-Dimethylpyrazol-4-amine belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, N,1-dimethylpyrazol-4-amine, reflects the substitution pattern: a methyl group at position 1 and an amino group at position 4, with an additional methyl substituent on the amine . The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 111.15 g/mol | |

| CAS Number (Base) | 948572-94-9 | |

| CAS Number (Dihydrochloride) | 1896159-87-7 | |

| SMILES |

Tautomerism and Stereoelectronic Features

Synthesis and Preparation Strategies

General Synthetic Routes

While explicit protocols for N,1-dimethylpyrazol-4-amine are scarce, its synthesis likely follows established methods for pyrazole amines. A plausible route involves:

-

Cyclocondensation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.

-

Methylation: Introducing methyl groups via nucleophilic substitution or reductive amination.

For example, 4-aminopyrazole intermediates could undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Dihydrochloride Salt Formation

The dihydrochloride salt () is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological testing . This salt form, with a purity ≥95%, is commercially available for research purposes .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

NMR: Predicted NMR signals include a singlet for the N-methyl group (~3.0 ppm) and broad peaks for the amine protons (~5.5 ppm) .

-

Mass Spectrometry: The base compound exhibits a molecular ion peak at 111.08 ([M]+), with fragmentation patterns indicating loss of methyl and amine groups .

Collision Cross-Section (CCS) Data

Ion mobility spectrometry (IMS) predictions for adducts provide insights into gas-phase behavior:

Table 2: Predicted CCS Values for Major Adducts

| Adduct | CCS (Ų) | |

|---|---|---|

| [M+H]+ | 112.08693 | 120.5 |

| [M+Na]+ | 134.06887 | 131.9 |

| [M-H]- | 110.07237 | 121.6 |

These values aid in metabolomics studies by facilitating compound identification via IMS-MS workflows.

Hypothetical Biological Activities and Mechanisms

Antimicrobial and Anticancer Profiles

Structural analogs, such as 1,3-diarylpyrazoles, exhibit microtubule-disrupting activity in cancer cells. The methyl and amine groups in N,1-dimethylpyrazol-4-amine could enhance solubility, improving bioavailability compared to non-polar derivatives.

Future Research Directions

Synthesis Optimization

Developing regioselective methylation methods to avoid N- versus C-methylation side products is critical. Flow chemistry or enzymatic catalysis could improve yield and purity.

Target Identification and Screening

High-throughput screening against FLAP, cyclooxygenase-2 (COX-2), and microbial enzymes will elucidate its mechanism. Molecular dynamics simulations could predict binding modes to prioritize experimental assays .

Pharmacokinetic Studies

Assessing absorption, distribution, metabolism, and excretion (ADME) properties, particularly for the dihydrochloride salt, will determine its viability as a drug candidate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume